4-Amino-1-benzylpyridin-1-ium bromide
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Overview
Description
4-Amino-1-benzylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C12H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzylpyridin-1-ium bromide typically involves the quaternization of 4-aminopyridine with benzyl bromide. The reaction is carried out in an anhydrous solvent such as acetonitrile at elevated temperatures. The mixture is stirred for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-benzylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
4-Amino-1-benzylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the oxidation of aromatic hydrocarbons.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1-benzylpyridin-1-ium bromide involves its interaction with specific molecular targets. In catalytic applications, it acts as a metal-free catalyst, facilitating the oxidation of hydrocarbons by activating molecular oxygen . In biological systems, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential enzymatic processes .
Comparison with Similar Compounds
- 1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-Benzyl-4-(oxoquinazolin-3-yl)methyl)pyridin-1-ium bromide
Comparison: 4-Amino-1-benzylpyridin-1-ium bromide is unique due to its amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in catalytic and biological applications compared to its analogs .
Properties
CAS No. |
108722-47-0 |
---|---|
Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
1-benzylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H12N2.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9,13H,10H2;1H |
InChI Key |
XZVFFHDGKOBBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)N.[Br-] |
Origin of Product |
United States |
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